[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-

LogP Hydrophobicity Dye Uptake

[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]- (CAS 68189-37-7) is a specialty N-(aminobenzoyl)-aminoarylsulfonic acid derivative characterized by a biphenyl backbone bearing a free primary aromatic amine, an acetylamino-protected terminus, and a sulfonic acid solubilizing group. It belongs to a class of diazo components disclosed in US Patent 4052444 (Hoechst AG) for the preparation of azo dyestuffs, color toners, and color lakes with high fastness properties.

Molecular Formula C21H19N3O5S
Molecular Weight 425.5 g/mol
CAS No. 68189-37-7
Cat. No. B13763685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-
CAS68189-37-7
Molecular FormulaC21H19N3O5S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)N)S(=O)(=O)O
InChIInChI=1S/C21H19N3O5S/c1-13(25)23-18-8-5-14(6-9-18)15-7-10-19(20(12-15)30(27,28)29)24-21(26)16-3-2-4-17(22)11-16/h2-12H,22H2,1H3,(H,23,25)(H,24,26)(H,27,28,29)
InChIKeyPPGMTXJUPIBUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 68189-37-7: Biphenyl Sulfonic Acid Diazo Component for Azo Pigment Synthesis – Procurement & Selection Guide


[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]- (CAS 68189-37-7) is a specialty N-(aminobenzoyl)-aminoarylsulfonic acid derivative characterized by a biphenyl backbone bearing a free primary aromatic amine, an acetylamino-protected terminus, and a sulfonic acid solubilizing group [1]. It belongs to a class of diazo components disclosed in US Patent 4052444 (Hoechst AG) for the preparation of azo dyestuffs, color toners, and color lakes with high fastness properties [2]. The compound's computed LogP of 2.2 (XLogP3-AA) contrasts with an experimentally derived LogP of 0.627 from chromatographic retention, reflecting its amphiphilic character conferred by the sulfonic acid moiety [1][3]. Its EINECS listing (269-194-4) confirms historical commercial availability within the EU [1].

Why Generic N-(Aminobenzoyl)-aminoarylsulfonic Acids Cannot Substitute for CAS 68189-37-7 in High-Fastness Azo Pigment Synthesis


Generic N-(aminobenzoyl)-aminoarylsulfonic acids (e.g., those derived from sulfanilic acid or 2-aminotoluene-5-sulfonic acid) lack the extended biphenyl conjugation and the acetylamino protection present in CAS 68189-37-7 [1]. The biphenyl core increases the molecular aspect ratio and polarizability anisotropy of the derived azo pigment, which directly influences crystal packing, migration fastness, and heat stability in high-molecular-weight plastics such as PVC and polyolefins [1][2]. The 4'-acetylamino substituent serves as a latent amino group that can be selectively deprotected post-coupling to introduce additional functionality, whereas simpler analogs offer no equivalent orthogonal reactivity handle [2]. Substitution with a non-biphenyl diazo component will alter the hue, tinctorial strength, and solvent fastness profile of the final pigment, making one-to-one replacement invalid without full reformulation [1][2].

Quantitative Differentiation Evidence for CAS 68189-37-7: Comparative Physicochemical, Chromatographic, and Application Performance Data


LogP Differential: CAS 68189-37-7 vs. Generic N-(3-Aminobenzoyl)-sulfanilic Acid Surrogate

The experimentally derived LogP of CAS 68189-37-7 determined by reverse-phase chromatographic retention is 0.627, approximately 3.5-fold lower than the XLogP3-AA computed value of 2.2, indicating strong intramolecular hydrogen bonding between the sulfonic acid and the aminobenzoyl NH that reduces effective hydrophobicity in aqueous mobile phase [1][2]. A representative generic N-(3-aminobenzoyl)-sulfanilic acid analog (no biphenyl, no acetylamino) exhibits a computed XLogP3 of approximately -0.5 to 0.1, reflecting markedly higher water solubility and lower affinity for hydrophobic polymer matrices [1]. This LogP difference correlates with differential migration behavior in pigmented plastics, where higher hydrophobicity reduces blooming [3].

LogP Hydrophobicity Dye Uptake Migration Fastness

HPLC Retention Behavior: CAS 68189-37-7 vs. Standard Reverse-Phase Elution Window

Under standard reverse-phase conditions on a Newcrom R1 mixed-mode column (acetonitrile/water/phosphoric acid mobile phase), CAS 68189-37-7 elutes as a well-resolved peak suitable for both analytical quantitation and preparative isolation of impurities [1]. The method is MS-compatible upon substitution of phosphoric acid with formic acid and is scalable to UPLC using 3 µm particle columns [1]. This validated separation protocol provides a procurement-relevant quality control method that is absent for many non-commercialized N-(aminobenzoyl)-aminoarylsulfonic acid analogs, for which no published HPLC conditions exist [1].

RP-HPLC Purity Analysis Quality Control Chromatographic Retention

Hydrogen Bond Donor/Acceptor Capacity: CAS 68189-37-7 vs. Non-Biphenyl N-(Aminobenzoyl)-aminoarylsulfonic Acids

CAS 68189-37-7 possesses 4 hydrogen bond donors (sulfonic acid OH, two amide NH, and primary aromatic NH2) and 6 hydrogen bond acceptors (sulfonic acid S=O, two amide C=O, and acetylamino C=O), computed by Cactvs [1]. This H-bond donor/acceptor array, coupled with the extended biphenyl π-system, enables a denser and more directional hydrogen-bonding network in the derived pigment crystal lattice compared to simpler non-biphenyl analogs (e.g., those derived from sulfanilic acid, which typically offer only 3 donors and 4–5 acceptors) [1][2]. The patent explicitly states that pigments derived from this class exhibit 'very good properties of fastness, especially to migration, solvents and to light' and are 'especially fast to heating,' properties that originate from strong intermolecular interactions in the solid state [2].

Hydrogen Bonding Pigment Crystal Engineering Fastness Properties Intermolecular Interactions

EINECS Inventory Status: Regulatory Provenance as a Market-Access Differentiator

CAS 68189-37-7 is listed under EINECS number 269-194-4, confirming its placement on the European Inventory of Existing Commercial Substances for chemicals marketed between 1971 and 1981 [1]. This 'phase-in' status under REACH confers a significantly lower registration burden compared to a non-listed novel analog, which would require full registration dossiers including toxicological and ecotoxicological studies [1]. Many structurally related N-(aminobenzoyl)-aminoarylsulfonic acids synthesized after 1981 are classified as 'non-phase-in' substances and face higher regulatory barriers to EU market entry [1].

EINECS REACH Regulatory Compliance EU Market Access

Optimal Procurement and Deployment Scenarios for CAS 68189-37-7 Based on Quantitative Differentiation Evidence


High-Temperature Plastics Coloration (PVC, Polyolefins) Requiring Migration-Fast Azo Pigments

CAS 68189-37-7 serves as the diazo component for monoazo pigments specifically designed for PVC extrusion and polyolefin injection molding at processing temperatures of 180–220°C. The biphenyl core and dense H-bond network (4 donors, 6 acceptors) provide the intermolecular cohesion required for heat fastness, as established in US Patent 4,052,444 [1]. Its LogP of 0.627 ensures adequate hydrophobicity to resist aqueous extraction from the polymer matrix while retaining sufficient polarity for dispersibility during pigment synthesis [2]. Procurement should specify this CAS number rather than a generic 'aminobenzoyl-aminophenylsulfonic acid' to guarantee the biphenyl backbone and acetylamino protection that are essential for this performance envelope [1].

Synthesis of Orthogonally Functionalizable Bis-Azo and Poly-Azo Chromophores

The 4'-acetylamino group on the biphenyl terminus serves as a masked amine that can be selectively deprotected after the initial azo coupling step, enabling sequential diazotization and a second coupling to construct asymmetric bis-azo dyes [1]. This orthogonal reactivity is not available with simpler N-(aminobenzoyl)-aminoarylsulfonic acids that lack a protected amino terminus, making CAS 68189-37-7 the preferred intermediate when a defined sequence of chromophore assembly is required [1]. The published HPLC method on Newcrom R1 enables direct monitoring of both the protected intermediate and the deprotected product without method redevelopment [2].

EU-Regulated Supply Chains Requiring REACH Phase-In Substance Assurance

For industrial users and formulators supplying the European Economic Area, CAS 68189-37-7 offers the regulatory certainty of EINECS listing (269-194-4), confirming its status as a phase-in substance under REACH [1]. This eliminates the risk of supply interruption due to pending registration of a non-phase-in alternative. Procurement contracts for EU-bound pigment intermediates should explicitly require EINECS-listed substances where functionally equivalent non-listed alternatives would trigger additional registration obligations [1].

Quality Control of Incoming Diazo Component Batches Using a Validated HPLC Method

The SIELC-validated RP-HPLC method provides an immediately deployable identity and purity test for incoming lots of CAS 68189-37-7 [1]. Using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, QC laboratories can assess batch-to-batch consistency without investing in method development. For MS confirmation, phosphoric acid is replaced with formic acid. The method's scalability from analytical to preparative mode also supports isolation of impurities for reference standard generation [1].

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